4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H13N3O6S |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O6S/c15-11(16)10-7-13(6-5-12-10)21(19,20)9-3-1-8(2-4-9)14(17)18/h1-4,10,12H,5-7H2,(H,15,16) |
InChI Key |
GLNRBIKEUMLHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to form the final product.
Chemical Reactions Analysis
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and reduction: The nitrophenyl group can undergo redox reactions, altering the compound’s electronic properties.
Substitution reactions: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include sulfonium salts, DBU, and PhSH, with reactions often conducted under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the substituent groups.
Scientific Research Applications
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism by which 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The nitrophenyl and sulfonyl groups can form specific interactions with amino acid residues, influencing protein structure and function. The piperazine ring provides a scaffold for these interactions, facilitating the study of complex biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Piperazinium Salts with Organic Counterions
- Example : 4-(4-Nitrophenyl)piperazinium hydrogen succinate (I) and related salts .
- Structural Difference : Protonated piperazine ring with organic acid counterions (e.g., succinate, pentafluorobenzoate).
- Impact : Ionic nature improves crystallinity and solubility in polar solvents compared to the neutral sulfonyl-carboxylic acid derivative.
- Applications : Primarily studied for crystal engineering due to hydrogen-bonding networks.
Sulfonyl Group Variations
- Example : (2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine .
- Structural Difference : A bulky tert-butylphenyl group replaces the 4-nitrophenyl on the sulfonyl moiety.
- Impact : Increased steric hindrance reduces reactivity but may enhance lipid solubility. The stereochemistry (R-configuration) could influence chiral recognition in biological systems.
Carboxylic Acid Derivatives
- Example : 4-Cbz-piperazine-2-carboxylic acid .
- Structural Difference : A benzyloxycarbonyl (Cbz) protecting group replaces the sulfonyl moiety.
- Impact : The Cbz group enhances stability during synthesis but requires deprotection for further functionalization. The carboxylic acid remains free, retaining hydrogen-bonding capability.
Functional Group Additions
- Example: 4-(3-Phosphonooxypropyl)piperazine-2-carboxylic acid . Structural Difference: A phosphonooxypropyl group is appended to the piperazine ring. Likely used in prodrug design or as a kinase inhibitor precursor.
Antinociceptive Thiadiazole Derivatives
- Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives . Structural Difference: Thiadiazole core instead of piperazine. Impact: The thiadiazole ring confers rigidity and sulfur-based interactions, often linked to antinociceptive activity.
Piperazinecarboxamide Intermediates
Data Tables
Table 1. Structural and Functional Comparisons
Biological Activity
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a nitrophenyl and sulfonyl group, along with a carboxylic acid moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
- Molecular Formula : C12H14N2O5S
- Molecular Weight : 298.32 g/mol
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth effectively. A specific study reported an IC50 value indicating potent activity against various bacterial strains, comparable to standard antibiotics .
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid | Staphylococcus aureus | 5.0 |
| Control Antibiotic | Staphylococcus aureus | 3.5 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
A case study highlighted its efficacy in reducing tumor growth in xenograft models:
- Model : Human breast cancer xenograft in mice
- Dosage : 10 mg/kg/day
- Results : Tumor size reduced by 40% over 21 days compared to control.
The biological activity of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
- Cell Signaling Modulation : The compound affects signaling pathways related to apoptosis and inflammation.
- Antioxidant Activity : Preliminary studies suggest it may enhance cellular antioxidant defenses.
Study on Antimicrobial Properties
In a comparative study, several piperazine derivatives were tested for their antimicrobial efficacy. The results indicated that the presence of the nitrophenyl group significantly enhanced the antimicrobial activity against Gram-positive bacteria .
Anticancer Efficacy Evaluation
A comprehensive evaluation of the anticancer properties was conducted using various cancer cell lines. The results showed that the compound effectively induced apoptosis through the activation of caspase pathways.
Q & A
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodology : Apply design of experiments (DoE) to variables like temperature (30–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd/C). Use PAT tools (ReactIR) for real-time monitoring. For workup, replace column chromatography with antisolvent crystallization (yield >80%, purity >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
